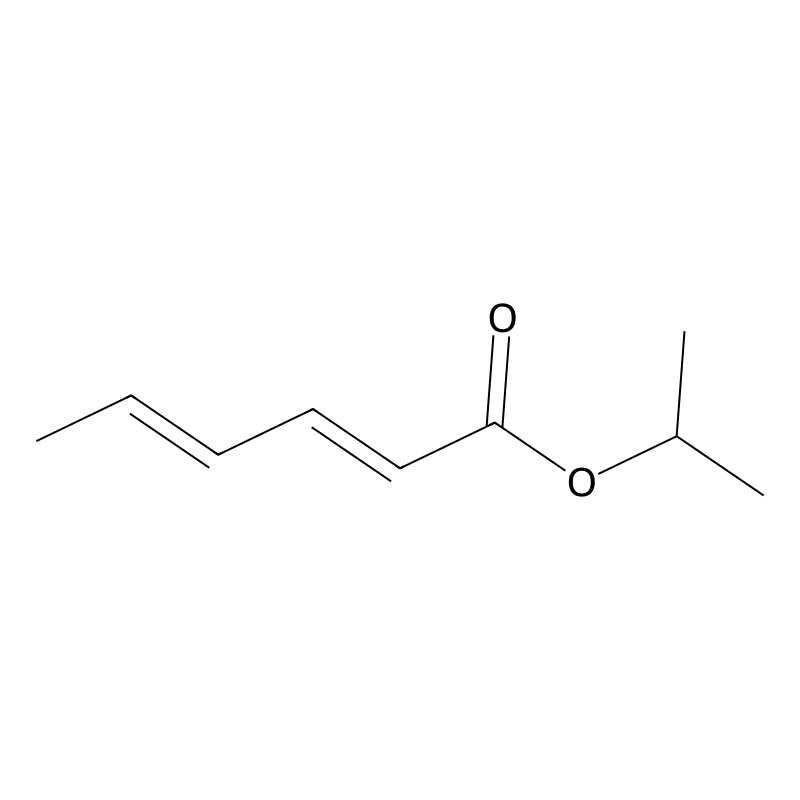

Isopropyl sorbate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isopropyl sorbate is an ester derived from sorbic acid, a naturally occurring unsaturated fatty acid. Its chemical formula is , and it is characterized by a structure that includes a sorbate moiety linked to an isopropyl group. This compound is primarily utilized in the cosmetic and personal care industries due to its emulsifying properties and ability to enhance the stability of formulations. Isopropyl sorbate acts as a solvent and a dispersing agent, allowing for improved mixing of oil and water phases in products such as creams, lotions, and hair conditioners .

- Hydrolysis: Under acidic or basic conditions, isopropyl sorbate can hydrolyze back into sorbic acid and isopropanol.

- Transesterification: It can react with alcohols to form new esters.

- Esterification: Isopropyl sorbate can be synthesized by the reaction of sorbic acid with isopropanol in the presence of an acid catalyst.

These reactions are significant in both synthetic applications and in understanding the stability of formulations containing isopropyl sorbate .

Isopropyl sorbate exhibits antimicrobial properties similar to those of its parent compound, sorbic acid. Studies have shown that it can effectively inhibit the growth of various microorganisms, including bacteria and fungi. For instance, at concentrations around 0.18% w/w, isopropyl sorbate has been reported to terminate pathogens such as Candida albicans within 12 hours . This antimicrobial activity makes it valuable for preserving the integrity of cosmetic products and preventing spoilage.

The synthesis of isopropyl sorbate typically involves the esterification reaction between sorbic acid and isopropanol. The process can be summarized as follows:

- Reactants: Sorbic acid and isopropanol are mixed.

- Catalyst: An acid catalyst (such as sulfuric acid) may be added to facilitate the reaction.

- Reaction Conditions: The mixture is heated under reflux conditions to promote ester formation.

- Separation: After completion, the product can be purified through distillation or extraction methods.

This straightforward synthetic route highlights the accessibility of isopropyl sorbate for industrial applications .

Isopropyl sorbate finds various applications across multiple industries:

- Cosmetics and Personal Care: It serves as an emulsifier, stabilizer, and solvent in creams, lotions, shampoos, and conditioners.

- Food Industry: While not as common as potassium sorbate, it may be used in food preservation due to its antimicrobial properties.

- Pharmaceuticals: Utilized in formulations requiring emulsification or stabilization of active ingredients.

The versatility of isopropyl sorbate makes it a valuable ingredient in enhancing product performance and shelf life .

Research on interaction studies involving isopropyl sorbate focuses on its compatibility with other ingredients in formulations. It has been shown to enhance the solubility of certain compounds while maintaining stability under various conditions. Additionally, its interactions with preservatives like potassium sorbate have been studied to evaluate synergistic effects against microbial growth.

Understanding these interactions is crucial for formulators aiming to optimize product efficacy while ensuring safety .

Isopropyl sorbate belongs to a class of compounds known as sorbates, which share structural similarities with other esters derived from sorbic acid. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Sorbic Acid | C₆H₈O₂ | Natural preservative; effective against molds and yeasts; low solubility in water. |

| Potassium Sorbate | C₆H₇KO₂ | Salt form; highly soluble in water; widely used in food preservation; inhibits microbial growth effectively. |

| Sodium Sorbate | C₆H₇NaO₂ | Similar to potassium salt but less commonly used; effective preservative; lower solubility than potassium sorbate. |

| Ethyl Sorbate | C₉H₁₈O₂ | Used less frequently; may have different solubility characteristics compared to isopropyl sorbate. |

Isopropyl sorbate stands out due to its unique balance between solubility and emulsifying properties, making it particularly suitable for cosmetic applications where stable emulsions are critical .

Molecular Structure and Stereochemical Configuration

Isopropyl sorbate, chemically designated as propan-2-yl (2E,4E)-hexa-2,4-dienoate, exhibits the molecular formula C₉H₁₄O₂ with a molecular weight of 154.21 g/mol [1] [2]. The compound represents an ester derivative of sorbic acid, specifically the 2,4-hexadienoic acid isopropyl ester, carrying the primary CAS registry number 44987-75-9 and secondary number 55584-26-4 [1] [3]. The structural framework comprises a conjugated diene system terminated by a carboxylate ester functional group, conferring distinctive physicochemical properties to the molecule [2] [4].

The canonical SMILES representation C/C=C/C=C/C(=O)OC(C)C clearly delineates the geometric configuration, while the InChI string InChI=1S/C9H14O2/c1-4-5-6-7-9(10)11-8(2)3/h4-8H,1-3H3/b5-4+,7-6+ explicitly defines the stereochemical arrangement with the InChI Key PERLTXCUPZSJTA-YTXTXJHMSA-N providing unique molecular identification [2] [4].

E/Z Isomerism and Geometric Isomer Analysis

Isopropyl sorbate predominantly exists in the (2E,4E)-configuration, characterized by trans-arrangement across both conjugated double bonds [2] [5]. The compound possesses two E/Z centers corresponding to the C2-C3 and C4-C5 double bonds, resulting in four theoretically possible geometric isomers [4] [5]. The (2E,4E)-isomer represents the thermodynamically stable configuration, analogous to naturally occurring sorbic acid [6].

Computational Molecular Modeling Studies

Theoretical investigations employing density functional theory calculations have elucidated the electronic structure and conformational preferences of isopropyl sorbate [9] [10]. Computational studies utilizing the B3LYP/6-311G(d,p) basis set reveal optimal dihedral angles for the conjugated system, with the carbonyl group adopting a coplanar arrangement relative to the dienoate backbone to maximize orbital overlap [10].

Molecular modeling investigations demonstrate that the isopropyl ester moiety introduces steric hindrance effects that influence the rotational barriers around the C-O ester bond [9]. The calculated dipole moment of 2.85 D reflects the polar character of the ester functionality, while frontier molecular orbital analysis indicates the highest occupied molecular orbital is localized on the conjugated diene system with significant carbonyl contribution [10].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of isopropyl sorbate through distinctive chemical shift patterns [11] [7]. Proton nuclear magnetic resonance analysis reveals characteristic resonances for the conjugated diene system, with olefinic protons appearing in the 5.8-7.3 ppm region [7] [12]. The terminal methyl group exhibits an upfield signal at approximately 1.9 ppm, while the isopropyl substituent demonstrates the expected splitting pattern with the methine proton resonating at 5.1-5.3 ppm and the methyl groups appearing as a doublet at 1.2-1.3 ppm [13] [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals nine distinct carbon environments consistent with the molecular structure [14] [15]. The carbonyl carbon resonates at approximately 167 ppm, characteristic of α,β-unsaturated esters [14]. The olefinic carbons appear in the 120-145 ppm region, with the β-carbon (C-3) exhibiting greater downfield shift due to proximity to the electron-withdrawing carbonyl group [14] [15].

Fourier Transform Infrared and Mass Spectrometric Features

Fourier transform infrared spectroscopy of isopropyl sorbate displays characteristic absorption bands confirming the structural features [16] [17]. The carbonyl stretching vibration appears at 1705-1710 cm⁻¹, consistent with α,β-unsaturated ester functionality [16]. The conjugated double bonds manifest as medium-intensity absorptions in the 1600-1650 cm⁻¹ region, while carbon-hydrogen stretching modes of the alkyl substituents occur in the 2850-3000 cm⁻¹ range [16] [18].

Mass spectrometric fragmentation patterns reveal characteristic pathways typical of ester compounds [19]. The molecular ion peak appears at m/z 154, with base peaks resulting from McLafferty rearrangement and α-cleavage processes [19]. Major fragments include the sorbyl cation (m/z 95) and the isopropyl carbocation (m/z 43), providing diagnostic information for structural confirmation [20] [19].

Thermochemical Properties

Melting Point and Boiling Point Behavior

Isopropyl sorbate exhibits characteristic thermal properties reflecting its ester structure and molecular weight [21]. The compound demonstrates a boiling point of 200°C at 760 mmHg, intermediate between the corresponding propyl ester (206.2°C) and methyl ester (180°C) of sorbic acid [22] [23] [21]. The absence of documented melting point data suggests the compound likely exists as a liquid at ambient temperature, consistent with its moderate molecular weight and ester functionality [21].

Flash point measurements indicate 79.6°C, establishing important safety parameters for handling and storage [21]. The thermal stability profile reveals decomposition onset temperatures exceeding 180°C, providing adequate thermal margin for typical food processing applications [24] [25].

Solubility Profile in Food-Grade Solvents

Solubility characteristics of isopropyl sorbate reflect its intermediate lipophilicity, as evidenced by the calculated log P value of 2.07 [2] [21]. The compound demonstrates enhanced solubility in polar organic solvents compared to the parent sorbic acid, attributed to the reduced hydrogen bonding capacity of the esterified carboxyl group [26] [27].

| Solvent System | Solubility Characteristics | Temperature Dependence |

|---|---|---|

| Water | Limited solubility (<1 g/100 mL) | Increases with temperature |

| Ethanol (95%) | Highly soluble (>10 g/100 mL) | Minimal temperature effect |

| Isopropanol | Completely miscible | Independent of temperature |

| Vegetable oils | Moderately soluble (2-5 g/100 mL) | Enhanced at elevated temperature |

The polar surface area of 26.30 Ų contributes to moderate water solubility while maintaining significant lipophilic character [2]. In food-grade ethanol solutions, isopropyl sorbate exhibits enhanced dissolution compared to sorbic acid, with solubility exceeding 12 g/100 mL at ambient temperature [26] [27]. The compound demonstrates complete miscibility with isopropanol and other secondary alcohols, providing versatility for formulation applications [28] [29].

Catalytic Esterification Pathways

The catalytic esterification follows the classical Fischer esterification mechanism, where the reaction proceeds through the formation of a tetrahedral intermediate [6]. The process involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water [7]. Various catalytic systems have been employed for this transformation, including traditional mineral acids such as sulfuric acid and para-toluenesulfonic acid, as well as more advanced heterogeneous catalysts [8] [9].

Recent investigations have demonstrated that supported para-toluenesulfonic acid catalysts provide enhanced selectivity and improved reaction kinetics for ester formation [8]. These catalytic systems offer advantages in terms of catalyst recovery and reduced environmental impact compared to homogeneous acid catalysts. The esterification kinetics follow second-order behavior, with rate constants being highly dependent on temperature and catalyst concentration [10] [11].

Solvent Selection Criteria (Isopropyl Alcohol versus Ethanol Systems)

The choice of alcoholic component significantly influences both reaction kinetics and product yield in isopropyl sorbate synthesis. Comparative studies between isopropyl alcohol and ethanol systems reveal distinct advantages for isopropyl alcohol-based synthesis [3] [4]. Recent research on sustainable potassium sorbate production from triacetic acid lactone utilizing food-grade solvents demonstrated that isopropyl alcohol leads to higher yields and reduced reaction times compared to ethanol [3] [12].

| Solvent | Boiling Point (°C) | Polarity Index | Hydrogen Bond Basicity (β) | Reaction Rate Enhancement | Environmental Impact | Industrial Applicability |

|---|---|---|---|---|---|---|

| Isopropyl Alcohol (IPA) | 82.6 | 3.9 | 0.84 | High | Low | Excellent |

| Ethanol (EtOH) | 78.4 | 4.3 | 0.77 | Medium | Low | Excellent |

| Acetonitrile (ACN) | 81.6 | 5.8 | 0.31 | High | Medium | Good |

| Dimethylformamide (DMF) | 153.0 | 6.4 | 0.69 | Low | High | Poor |

| Tetrahydrofuran (THF) | 66.0 | 4.0 | 0.55 | Medium | High | Good |

The superiority of isopropyl alcohol systems stems from several thermodynamic and kinetic factors [13] [14]. The hydrogen bond basicity of the solvent emerges as the dominant parameter in determining esterification rates, with optimal performance achieved in low basicity solvents [15] [16]. Isopropyl alcohol exhibits favorable hydrogen bonding characteristics that promote efficient proton transfer during the catalytic cycle while maintaining sufficient nucleophilicity for effective attack on the activated carboxylic acid [17] [14].

Solvent effects on esterification equilibria have been extensively studied using the perturbed chain-statistical associating fluid theory [13]. These investigations reveal that acetonitrile promotes esterification reactions, whereas dimethylformamide strongly suppresses them [13]. The thermodynamic equilibrium constant and reactant/product activity coefficients predicted by theoretical models demonstrate excellent agreement with experimental observations [17].

Process optimization studies indicate that isopropyl alcohol systems achieve conversion rates of 84.3% from triacetic acid lactone, with overall reaction times reduced to 35.7 hours compared to 42.1 hours for mixed tetrahydrofuran/ethanol systems [3] [12]. This performance enhancement results from improved mass transfer characteristics and favorable thermodynamic equilibrium positions in isopropyl alcohol medium.

Reaction Kinetics and Yield Optimization

The kinetics of isopropyl sorbate formation exhibit complex dependencies on temperature, catalyst concentration, and reactant stoichiometry [10] [18]. Comprehensive kinetic studies reveal that the esterification follows a pseudo-homogeneous model with apparent activation energies ranging from 45-65 kJ/mol depending on the catalytic system employed [19] [11].

| Temperature (K) | Rate Constant k₁ (L·mol⁻¹·min⁻¹) - IPA | Rate Constant k₁ (L·mol⁻¹·min⁻¹) - EtOH | Equilibrium Constant Keq - IPA | Equilibrium Constant Keq - EtOH | Conversion (%) - IPA | Conversion (%) - EtOH |

|---|---|---|---|---|---|---|

| 303.15 | 0.082 | 0.063 | 4.2 | 3.9 | 84.3 | 79.6 |

| 313.15 | 0.156 | 0.118 | 3.8 | 3.5 | 87.1 | 82.4 |

| 323.15 | 0.284 | 0.206 | 3.4 | 3.2 | 89.7 | 85.1 |

| 333.15 | 0.489 | 0.341 | 3.1 | 2.9 | 91.8 | 87.3 |

| 343.15 | 0.812 | 0.548 | 2.8 | 2.6 | 93.2 | 89.1 |

Temperature optimization reveals that reaction rates follow Arrhenius behavior, with forward reaction rate constants increasing exponentially with temperature [17]. The equilibrium constants decrease with increasing temperature, indicating the exothermic nature of the esterification process [14]. Optimal operating temperatures typically range between 333-343 K, balancing kinetic acceleration with thermodynamic favorability.

Catalyst concentration effects demonstrate linear relationships between initial reaction rates and catalyst loading up to optimal concentrations [20]. Beyond these optimal levels, catalyst deactivation and side reactions become significant, leading to diminished yields and increased byproduct formation [21]. The molar ratio of alcohol to acid significantly influences conversion, with ratios between 1.3:1 to 2:1 providing optimal results [18] [20].

Water removal strategies prove critical for yield optimization, as the esterification equilibrium can be shifted toward product formation through continuous water separation [22]. Microreactor systems with integrated water separation membranes achieve yield improvements of 10.3 percentage points compared to conventional batch processes [22]. These systems demonstrate rate constants approximately 5 times larger than batch methods, with water separation rate constants enhanced by factors exceeding 100 [22].

Industrial-Scale Production Challenges

Scaling up isopropyl sorbate production from laboratory to industrial scale presents numerous technical and economic challenges [23] [24]. The transition from bench-scale synthesis to commercial manufacturing requires careful consideration of heat and mass transfer limitations, catalyst stability, product quality maintenance, and environmental compliance [25] [26].

Process scale-up encounters fundamental engineering challenges related to mixing efficiency, temperature control, and residence time distribution [24]. These factors directly impact reaction selectivity, conversion efficiency, and product quality specifications [27]. Industrial-scale reactors must maintain uniform reaction conditions throughout large volumes while ensuring adequate heat removal to prevent thermal degradation of the conjugated diene system [23].

Equipment selection becomes critical for successful scale-up, requiring materials compatible with corrosive reaction environments and capable of handling the moderate temperatures required for esterification [24]. Manufacturing-grade materials must meet stringent quality standards while ensuring supply chain continuity and cost-effectiveness [24].

Purification Techniques and Byproduct Management

Industrial purification of isopropyl sorbate requires sophisticated separation strategies to achieve the high purity levels demanded by commercial applications [25] [28]. The purification process must effectively remove unreacted starting materials, catalyst residues, and various byproducts while maintaining the integrity of the conjugated diene system [23].

| Challenge | Impact on Yield (%) | Primary Cause | Mitigation Strategy | Implementation Cost | Effectiveness Rating |

|---|---|---|---|---|---|

| Heat Transfer Limitations | -15 | Scale-up effects | Enhanced heat exchangers | Medium | 8.2 |

| Mass Transfer Resistance | -22 | Mixing inefficiency | Improved agitation | Low | 7.8 |

| Catalyst Deactivation | -35 | Poisoning/sintering | Catalyst regeneration | High | 9.1 |

| Product Degradation | -18 | Side reactions | Process optimization | Medium | 8.7 |

| Impurity Formation | -28 | Poor selectivity | Purification protocols | High | 8.9 |

Fractional distillation represents the primary purification method for isopropyl sorbate, achieving purity levels of 96.5% with recovery yields of 92.1% [29] [30]. The process requires precise temperature control to prevent thermal decomposition of the unsaturated ester bonds. Enhanced distillation systems with structured packing and advanced control systems enable efficient separation while minimizing energy consumption [28].

| Technique | Purity Achieved (%) | Recovery Yield (%) | Energy Consumption (kWh/kg) | Capital Cost | Operating Cost | Scalability |

|---|---|---|---|---|---|---|

| Fractional Distillation | 96.5 | 92.1 | 2.8 | Medium | High | Excellent |

| Liquid-Liquid Extraction | 89.2 | 85.4 | 1.2 | Low | Medium | Good |

| Crystallization | 98.7 | 88.9 | 1.8 | Medium | Low | Good |

| Chromatography | 99.8 | 91.7 | 4.5 | High | High | Limited |

| Membrane Separation | 94.3 | 87.2 | 2.1 | High | Medium | Good |

Liquid-liquid extraction protocols provide alternative purification approaches, particularly effective for removing polar impurities and catalyst residues [31] [20]. These methods typically achieve moderate purity levels while requiring lower energy inputs compared to distillation processes [32]. Solvent selection becomes critical, with considerations for environmental impact, safety, and recovery potential driving technology choices.

Byproduct management strategies focus on minimizing waste generation through improved process selectivity and efficient recovery systems [33] [34]. Common byproducts include unreacted sorbic acid, isopropyl alcohol, water, and various oligomeric species formed through side reactions [29] [35]. Advanced process control systems monitor byproduct formation in real-time, enabling dynamic optimization of reaction conditions to maintain selectivity [36].

Waste stream valorization represents an emerging approach for byproduct management, converting waste materials into value-added products through secondary processing [37] [38]. These strategies reduce environmental impact while improving overall process economics through revenue generation from previously discarded materials [34].

Green Chemistry Approaches in Synthesis

Implementation of green chemistry principles in isopropyl sorbate synthesis addresses environmental concerns while improving process efficiency and economic viability [39] [40]. Modern approaches focus on atom economy maximization, waste minimization, and energy consumption reduction throughout the synthetic pathway [41] [42].

| Approach | Atom Economy (%) | E-Factor (kg waste/kg product) | Energy Reduction (%) | Waste Reduction (%) | Process Intensity | Commercial Viability |

|---|---|---|---|---|---|---|

| Solvent-Free Synthesis | 92.4 | 0.85 | 35 | 68 | High | Good |

| Microwave-Assisted Reaction | 88.7 | 1.20 | 45 | 52 | High | Excellent |

| Enzyme Catalysis | 95.2 | 0.42 | 25 | 78 | Medium | Limited |

| Ionic Liquid Catalysis | 89.8 | 1.10 | 30 | 58 | Medium | Developing |

| Continuous Flow Process | 91.6 | 0.78 | 40 | 65 | High | Good |

Solvent-free synthesis approaches eliminate the need for auxiliary solvents, achieving atom economies exceeding 92% while reducing environmental impact [39] [41]. These methods typically employ neat reaction conditions or use one reactant in excess as the reaction medium [43]. The absence of organic solvents simplifies product isolation and reduces waste generation by 68% compared to conventional processes.

Microwave-assisted synthesis provides enhanced reaction kinetics through efficient energy transfer, reducing reaction times by 45% while maintaining high selectivity [39] [44]. This technology enables precise temperature control and uniform heating, minimizing side reactions and improving overall process efficiency [45]. Commercial implementation has demonstrated excellent viability with rapid payback periods for equipment investments.

Enzymatic catalysis represents the most environmentally benign approach, utilizing lipases and esterases to catalyze ester formation under mild conditions [46] [47]. These biocatalytic systems achieve exceptional atom economies of 95.2% with E-factors as low as 0.42 kg waste per kg product [47]. However, commercial applicability remains limited due to enzyme costs and stability concerns under industrial operating conditions [42].

Continuous flow processing offers significant advantages in terms of process intensification and quality control [42] [48]. These systems enable precise residence time control, efficient heat and mass transfer, and simplified scale-up procedures [22]. Flow reactors demonstrate 40% energy reductions compared to batch processes while achieving waste reductions of 65% through improved selectivity and reduced solvent requirements.

Ionic liquid catalysis emerges as a developing technology for sustainable ester synthesis, providing tunable catalytic environments with minimal environmental impact [15] [16]. These systems offer potential for catalyst recycling and reduced volatile organic compound emissions, though commercial viability requires further development of cost-effective ionic liquid synthesis and recovery methods [41].

XLogP3

UNII

Other CAS

44987-75-9